Ethyl 3-amino-4-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C₁₅H₂₂NO₄. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, and two methoxyethoxy substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(2-methoxyethoxy)benzoate typically involves the esterification of 3-amino-4-(2-methoxyethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-amino-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-amino-4-(2-methoxyethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amino and ester groups with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also explored for its potential use in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular pathways and modulate biological processes.
Comparison with Similar Compounds
- Ethyl 3,4-bis(2-methoxyethoxy)benzoate
- Ethyl 4-aminobenzoate
- Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate
Uniqueness: Ethyl 3-amino-4-(2-methoxyethoxy)benzoate is unique due to the specific positioning of the amino and methoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
ethyl 3-amino-4-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-11(10(13)8-9)17-7-6-15-2/h4-5,8H,3,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRVYCVYYKTCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.